molecular formula C23H25NO2 B1385649 3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline CAS No. 1040686-05-2

3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline

Cat. No.: B1385649
CAS No.: 1040686-05-2
M. Wt: 347.4 g/mol
InChI Key: CTVIVWKSZGEADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenoxyethoxy)-N-(3-phenylpropyl)aniline, commonly referred to as PEPE, is an aromatic amine compound that has been widely studied due to its potential applications in scientific research. PEPE has been widely used in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

PEPE has been widely used in scientific research due to its ability to bind to certain receptors in the body and modulate their activity. It has been used to study the effects of various drugs on the body and to study the effects of hormones on the body. PEPE has also been used as a tool to study the effects of oxidative stress on cells and to study the effects of environmental toxins on the body.

Mechanism of Action

The exact mechanism of action of PEPE is not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as those involved in the regulation of hormones, inflammation, and oxidative stress. Once bound to these receptors, PEPE is thought to modulate their activity.
Biochemical and Physiological Effects
PEPE has been shown to modulate the activity of certain receptors in the body, leading to a variety of biochemical and physiological effects. These effects include, but are not limited to, changes in hormone levels, inflammation, and oxidative stress. PEPE has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of PEPE in laboratory experiments offers several advantages, including its low cost and easy synthesis. Additionally, PEPE is relatively non-toxic and can be used in a wide range of experiments. However, one limitation of PEPE is that its exact mechanism of action is not fully understood, making it difficult to accurately predict its effects in certain experiments.

Future Directions

In the future, PEPE may be used in a wide range of applications, including drug development, disease diagnosis, and environmental monitoring. Additionally, further research may be conducted to better understand the exact mechanism of action of PEPE and to identify new potential applications. Additionally, further research may be conducted to determine the safety and efficacy of PEPE in various applications.

Properties

IUPAC Name

3-(2-phenoxyethoxy)-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-3-9-20(10-4-1)11-8-16-24-21-12-7-15-23(19-21)26-18-17-25-22-13-5-2-6-14-22/h1-7,9-10,12-15,19,24H,8,11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVIVWKSZGEADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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